![molecular formula C11H9FN2OS B2884704 N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide CAS No. 926232-04-4](/img/structure/B2884704.png)
N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide
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Overview
Description
“N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C11H9FN2OS and a molecular weight of 236.27 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a thiophene ring attached to a carboxamide group and a fluorophenyl group . The exact 3D structure can be obtained from a computed 3D SD file .Physical And Chemical Properties Analysis
“this compound” has a predicted melting point of 177.15° C, a predicted boiling point of 310.2° C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.70 .Scientific Research Applications
Discovery and Design of Kinase Inhibitors
Research on compounds with similar structures has focused on the discovery and development of selective kinase inhibitors. For example, substituted carboxamides have been identified as potent Met kinase inhibitors, demonstrating significant tumor stasis in preclinical models and advancing into clinical trials. This highlights the potential for compounds within this class to serve as therapeutic agents targeting specific kinases implicated in cancer and other diseases (Schroeder et al., 2009).
Antinociceptive Activity
Another area of research involves evaluating the antinociceptive activity of N-substituted carboxamides, suggesting potential applications in pain management. These studies explore the synthesis of new compounds and their effectiveness in preclinical models of pain, indicating the chemical class's role in developing new analgesics (Shipilovskikh et al., 2020).
Antimicrobial and Antibacterial Activity
Compounds structurally related to N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide have been explored for their antimicrobial and antibacterial properties. Research demonstrates the synthesis of Schiff bases and their effectiveness against various bacterial strains, potentially offering new avenues for antibiotic development (Puthran et al., 2019).
Electrochemical and Fluorescent Properties
Studies have also focused on the electrochemical and fluorescent properties of polyamides containing similar molecular frameworks. These compounds exhibit reversible electrochromic characteristics and strong fluorescence, suggesting applications in materials science, particularly in developing novel electrochromic devices and fluorescent markers (Sun et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide are currently unknown. This compound belongs to the class of thiophene derivatives , which have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple targets.
Mode of Action
Other thiophene derivatives have been shown to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Thiophene derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Pharmacokinetics
The compound has a predicted melting point of 177.15° C and a predicted boiling point of 310.2° C at 760 mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
Given the broad biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-(5-amino-2-fluorophenyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2OS/c12-9-2-1-8(13)5-10(9)14-11(15)7-3-4-16-6-7/h1-6H,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLCCTOKPVCZTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)NC(=O)C2=CSC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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